N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
This compound features a pyridine core substituted with a cyano (-CN) group at position 3, a methyl (-CH₃) group at position 6, and a trifluoromethyl (-CF₃) group at position 4. A sulfanyl (-S-) linker connects the pyridine moiety to an acetamide group, with the amide nitrogen substituted by a tert-butyl (-C(CH₃)₃) group.
Properties
IUPAC Name |
N-tert-butyl-2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3OS/c1-8-5-10(14(15,16)17)9(6-18)12(19-8)22-7-11(21)20-13(2,3)4/h5H,7H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGREOAFYCOJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC(C)(C)C)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of tert-butyl cyanoacetate with an appropriate pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound is part of a broader class of pyridine-based thioacetamides. Key structural analogs include:
*Estimated based on structural similarity to analogs.
Key Observations:
N-Substituent Diversity: The tert-butyl group in the target compound reduces molecular weight compared to the 1-cyanocycloheptyl (396.44 g/mol) and 2-cyanophenyl (444.50 g/mol) analogs. This likely enhances metabolic stability due to decreased steric hindrance and lower lipophilicity (logP) .
Pyridine Ring Modifications :
Physicochemical and Pharmacokinetic Inferences
- Solubility: The tert-butyl group may improve aqueous solubility relative to the cyanocycloheptyl and thienyl analogs due to reduced hydrophobicity.
- Metabolic Stability: Cyano groups (-CN) in all compounds are susceptible to enzymatic hydrolysis, but the tert-butyl group’s steric protection could slow degradation .
- Synthetic Accessibility : The tert-butyl substituent is synthetically simpler to introduce than the morpholine or piperidine groups seen in patent analogs (e.g., EP 4 374 877 A2) .
Biological Activity
N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyridine ring with cyano, trifluoromethyl, and sulfanyl substituents. The molecular formula is with a molecular weight of 393.4 g/mol. Its structural features suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 905786-89-2 |
Synthesis
The synthesis of this compound typically involves multiple synthetic steps. Key reagents include strong bases and various thiols or amines. Reaction monitoring through thin-layer chromatography ensures high yields and purity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
The compound's structural features may contribute to its antitumor activity. A structure-activity relationship analysis indicates that the presence of electron-withdrawing groups like cyano and trifluoromethyl enhances binding affinity to cancer cell targets. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency.
Enzyme Inhibition
This compound may act as an enzyme inhibitor, particularly in pathways related to cancer progression and microbial resistance. The cyano and trifluoromethyl groups are believed to play crucial roles in enhancing the compound's inhibitory effects on specific enzymes.
Case Studies
- Anticancer Studies : A recent study evaluated the cytotoxicity of several pyridine derivatives, including this compound. Results showed that the compound exhibited an IC50 value of approximately 21 µM against HepG2 liver cancer cells, indicating moderate activity compared to established chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiophene and pyridine derivatives, revealing that compounds with similar structural motifs demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
